molecular formula C10H8O2S2 B097782 3-(Phenylsulfonyl)thiophene CAS No. 16718-05-1

3-(Phenylsulfonyl)thiophene

Cat. No. B097782
CAS RN: 16718-05-1
M. Wt: 224.3 g/mol
InChI Key: LGGLKPFTYFIQSY-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)thiophene is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles. The phenylsulfonyl group attached to the thiophene ring indicates that this compound could have interesting electronic properties and reactivity due to the presence of both the electron-rich thiophene and the electron-withdrawing sulfonyl group. Although the provided papers do not directly discuss 3-(Phenylsulfonyl)thiophene, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand 3-(Phenylsulfonyl)thiophene.

Synthesis Analysis

The synthesis of related compounds such as 3-(methylsulfonyl)benzo[b]thiophenes is achieved through a radical relay strategy involving the reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation . Another related synthesis involves the reaction of benzo[b]thiophen-3-ylacetonitriles or 3-(phenylsulfonylmethyl)benzo[b]thiophenes with nitrobenzene derivatives to form benzothieno[2,3-b]quinolines . These methods suggest that 3-(Phenylsulfonyl)thiophene could potentially be synthesized through similar radical relay strategies or through reactions with nitroarenes.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their electronic properties. For instance, thieno[3,2-b]thiophenes with para-substituted phenyl groups exhibit different absorbance and optical band gaps depending on the substituents . This implies that the molecular structure of 3-(Phenylsulfonyl)thiophene, particularly the position and nature of the sulfonyl group, would significantly influence its electronic characteristics.

Chemical Reactions Analysis

The reactivity of thiophene derivatives can be quite diverse. For example, 3- and 3,4-bis(2-cyanoethylsulfanyl)thiophenes are used as building blocks for functionalized thiophene-based pi-conjugated systems, indicating that thiophene derivatives can be functionalized further to create complex molecules . The synthesis of thiophene sulfonamide derivatives through Suzuki cross-coupling reactions also demonstrates the versatility of thiophene derivatives in forming various chemical bonds .

Physical and Chemical Properties Analysis

Thiophene derivatives exhibit a range of physical and chemical properties. Highly sulfonated poly(thiophenylene) is water-soluble and exhibits excellent proton conductivity, which is attributed to the high carrier concentration . The electronic properties of thiophene derivatives, such as their oxidation potentials, are influenced by the nature of the substituents on the thiophene ring . These properties suggest that 3-(Phenylsulfonyl)thiophene would also have unique physical and chemical properties that could be tuned for specific applications.

Scientific Research Applications

1. Polymer Synthesis and Materials Science

3-(Phenylsulfonyl)thiophene is utilized in the field of polymer synthesis. For instance, a study demonstrated that thiophene derivatives, including 3-(Phenylsulfonyl)thiophene, undergo cross-coupling polycondensation via C–S bond cleavage in the presence of a nickel catalyst. This process is significant for creating regioregular polythiophenes, which have applications in materials science, particularly in electronic and photovoltaic devices (Tamba et al., 2014).

2. Organic Synthesis and Chemical Transformations

In organic chemistry, 3-(Phenylsulfonyl)thiophene is involved in novel synthesis methods. A study highlighted its use in the synthesis of N-fused pyrroles, where the ring opening of 3-nitro-4-(phenylsulfonyl)thiophene with amines leads to compounds of synthetic and biological interest (Bianchi et al., 2014). This demonstrates its role in creating complex organic structures with potential applications in pharmaceuticals and agrochemicals.

3. Electropolymerization and Electrochemical Applications

The compound is also significant in electropolymerization studies. Research has shown the electropolymerization behavior of thiophene derivatives, including those substituted by sulfonamide groups. These studies are essential for understanding the electrochemical properties of polymers, which are crucial in developing materials for electronic and energy storage applications (Dubey et al., 1999).

4. Nonlinear Optical Materials

Thiophene derivatives, such as those containing 3-(Phenylsulfonyl)thiophene, have been synthesized for applications in nonlinear optics. These compounds exhibit efficient second-order optical nonlinearities and high thermal stability, making them suitable for use in optical devices (Chou et al., 1996).

Safety And Hazards

3-(Phenylsulfonyl)thiophene is recommended for use as a laboratory chemical . It is advised against food, drug, pesticide or biocidal product use . In case of contact with skin, eyes or clothing, ingestion, or inhalation, immediate medical attention is recommended .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

3-(benzenesulfonyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c11-14(12,10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGLKPFTYFIQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333959
Record name 3-(Phenylsulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfonyl)thiophene

CAS RN

16718-05-1
Record name 3-(Phenylsulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16718-05-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CE Stephens - 1998 - search.proquest.com
In the past few years, a variety of diarylsulfone derivatives have been found to be active against HIV-1 by inhibiting the viral enzyme reverse transcriptase (RT). Examples of these …
Number of citations: 1 search.proquest.com
CE Stephens, TM Felder, JW Sowell Sr… - Bioorganic & medicinal …, 2001 - Elsevier
Based on general SARs previously described for anti-HIV-1 diarylsulfone derivatives, a series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes has been prepared and …
Number of citations: 73 www.sciencedirect.com
S Gronowitz, AB HORNFELDT - … Its Derivatives, Volume 44, Part 3, 2009 - books.google.com
This chapter treats all classes of compounds with a thiophenefsulfur bond. Thus the preparation, physical properties, and reactions of thiophenethiols, alkyl and aryl thiophenesulfides, …
Number of citations: 3 books.google.com
C Paulmier - Sulfur Reports, 1996 - Taylor & Francis
Ten years ago, thiophenamines and thiophenediamines, usually called aminothiophenes and diaminothiophenes, were the subject of an important report. [1] 3,4-Diaminothiophenes …
Number of citations: 13 www.tandfonline.com
C Tavani, L Bianchi, G Giorgi… - European Journal of …, 2018 - Wiley Online Library
Novel, densely functionalized 2‐methylideneazetidines can be obtained in high yields under mild conditions from the reactions of nitropentadienoates with primary amines, most likely …
D Spinelli, G Consiglio, C Dell'Erba… - … : Thiophene and Its …, 1991 - Wiley Online Library
1. The Mechanisms of Nucleophilic Substitutions 2. The Mechanism of S, Ar Reactions.............................. 3. Early Studies on S, Ar Reactions in Thiophene Series 4. Geometric Structure …
Number of citations: 19 onlinelibrary.wiley.com
I Tohara, K Nozawa-Kumada - Synlett, 2022 - thieme-connect.com
This paper reports that a combined Brønsted base (t-BuOLi/CsF or LiOCEt 3 /CsF) system mediates the 1,5-double-carboxylation of nonfused 2-alkylhetarenes at both the benzylic and δ…
Number of citations: 3 www.thieme-connect.com

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